molecular formula C11H10ClNO2 B116006 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid CAS No. 152088-13-6

5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid

Cat. No. B116006
CAS RN: 152088-13-6
M. Wt: 223.65 g/mol
InChI Key: YWHLWJBYLZEDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloroindole-2-carboxylic Acid is used in the synthesis of 4-(3-aminomethylphenyl)piperidine-1-carboxamides as potent, selective, and orally bioavailable inhibitors of βII tryptase . It is also a reagent used to prepare indole amides with possible antihistaminic activities .


Synthesis Analysis

Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .


Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Scientific Research Applications

Molecular Docking Studies

A series of compounds including 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid were synthesized for molecular docking studies. These studies aim to predict binding interactions with target proteins like EGFR, contributing to research in medicinal chemistry and drug design (Reddy et al., 2022).

Cancer Detection and Imaging

A novel water-soluble near-infrared dye, derived from a similar chemical structure, was developed for cancer detection. The dye, showing potential in in vivo optical imaging, aids in developing molecular-based beacons for cancer detection, showcasing the utility of these compounds in medical imaging and oncology (Pham et al., 2005).

Oligomerization in Chemical Synthesis

Research on the oligomerization of indole derivatives, including indole-5-carboxylic acid, highlights the chemical versatility of these compounds. The findings assist in understanding the formation of complex organic structures, important in organic synthesis and pharmaceutical research (Mutulis et al., 2008).

Optimization in Medicinal Chemistry

The study on the optimization of chemical functionalities of indole-2-carboxamides, related to this compound, revealed key structural requirements for allosteric modulation of cannabinoid type 1 receptor (CB1). This research is crucial for drug design and pharmacology (Khurana et al., 2014).

Novel Compound Synthesis

The synthesis of novel indole-benzimidazole derivatives from indole carboxylic acids is another application area. This process is significant in the development of new chemicals for various uses, including pharmaceuticals and material science (Wang et al., 2016).

Future Directions

5-Chloroindole-2-carboxylic Acid is used in the synthesis of 4-(3-aminomethylphenyl)piperidine-1-carboxamides as potent, selective, and orally bioavailable inhibitors of βII tryptase . It is also a reagent used to prepare indole amides with possible antihistaminic activities . This suggests potential future directions in the development of new drugs and treatments.

properties

IUPAC Name

5-chloro-1,3-dimethylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-6-8-5-7(12)3-4-9(8)13(2)10(6)11(14)15/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHLWJBYLZEDNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424577
Record name 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

152088-13-6
Record name 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid
Reactant of Route 4
5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid
Reactant of Route 5
5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.